N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzamide group (a benzene ring attached to a carboxamide group). It also has a dimethylamino group attached, which is a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure, but the presence of the dimethylamino group could make it a good nucleophile, meaning it could donate electron density to electrophiles in chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and optical properties would likely be determined experimentally .Scientific Research Applications
Neuropharmacological Studies
- Enhancement of Neuroleptic Agents : Research has shown that certain benzamide derivatives, closely related to "N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-methylbenzamide", can enhance the avoidance-suppressing effects of neuroleptic agents in rats through repeated administration. This suggests potential neuropharmacological applications in modifying behavioral responses and exploring new treatments for psychiatric disorders (Kuribara & Tadokoro, 2004).
Synthetic Opioid Analysis
- Forensic and Toxicological Implications : The compound is structurally similar to synthetic opioids, which have been the subject of forensic analysis due to their implications in drug abuse and fatalities. Studies focusing on synthetic opioids provide valuable insights into the challenges of identifying and analyzing new psychoactive substances, underscoring the importance of chemical analysis in addressing public health risks (Elliott, Brandt, & Smith, 2016).
Gastrointestinal Prokinetic Activity
- Gastrointestinal Applications : Some derivatives of "this compound" have been found to exhibit gastrointestinal prokinetic and antiemetic activities. These findings highlight the compound's potential in developing new therapeutic agents for gastrointestinal disorders (Sakaguchi et al., 1992).
Metabolite Analysis
- Metabolite Determination : Research on related pyrimidine compounds has led to the development of analytical methods for determining metabolites in human urine, crucial for biological monitoring and understanding the metabolic pathways of various substances, including pesticides (Hardt & Angerer, 1999).
Hallucinogenic Substance Analysis
- Analysis of Hallucinogenic Substances : Compounds structurally related to "this compound" have been analyzed for their presence on blotter paper, indicating their use as designer hallucinogenic drugs. This research is crucial for law enforcement and public health, providing information on the distribution and consumption of illicit substances (Poklis et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDNJLAIZNWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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